2-bromo-N-(3-bromophenyl)acetamide

Antifungal Structure‑activity relationship Bromoacetanilide

2-Bromo-N-(3-bromophenyl)acetamide belongs to the α-bromoacetanilide family—a class of reactive electrophiles extensively studied for their fungistatic, antimicrobial, and synthetic-utility properties. The compound bears a reactive α‑bromine atom on the acetyl moiety and a meta‑bromine substituent on the phenyl ring.

Molecular Formula C8H7Br2NO
Molecular Weight 292.95 g/mol
CAS No. 83276-95-3
Cat. No. B3156632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3-bromophenyl)acetamide
CAS83276-95-3
Molecular FormulaC8H7Br2NO
Molecular Weight292.95 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC(=O)CBr
InChIInChI=1S/C8H7Br2NO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12)
InChIKeySJFXGCHSXQQAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(3-bromophenyl)acetamide (CAS 83276-95-3): A Dual-Brominated α-Haloacetanilide for Differentiated R&D and Chemical Procurement


2-Bromo-N-(3-bromophenyl)acetamide belongs to the α-bromoacetanilide family—a class of reactive electrophiles extensively studied for their fungistatic, antimicrobial, and synthetic-utility properties [1]. The compound bears a reactive α‑bromine atom on the acetyl moiety and a meta‑bromine substituent on the phenyl ring. This dual‑halogenation pattern imparts electronic and steric characteristics that are distinct from the simpler N‑phenyl (bromoacetanilide), para‑bromo, and non‑α‑brominated analogs, positioning the compound as a strategic intermediate in agrochemical and medicinal‑chemistry research programs [2].

Why 2-Bromo-N-(3-bromophenyl)acetamide Cannot Be Replaced by Generic α-Bromoacetanilides: Evidence-Based Substitution Risks


Generic substitution within the α‑bromoacetanilide series is unreliable because both the number and position of aromatic halogen substituents profoundly modulate bioactivity and chemical reactivity. Classic structure‑activity studies of N‑aryl α‑haloamides demonstrated that aromatic substitution can nullify fungistatic potency relative to the parent bromoacetanilide [1]. Furthermore, linear‑free‑energy‑relationship analyses of α‑bromoacetanilide aminolysis revealed a switchover in reaction mechanism at Hammett σ ≈ 0.23, with meta‑substituted analogs (σ_m‑Br = 0.39) operating in a different kinetic regime than unsubstituted or para‑chloro derivatives [2]. Consequently, substituting the meta‑bromo variant with an unsubstituted, para‑bromo, or non‑α‑brominated analog can lead to altered reaction rates, divergent biological profiles, and unsuccessful downstream synthetic transformations.

Quantitative Differentiation Evidence for 2-Bromo-N-(3-bromophenyl)acetamide Versus Its Closest Analogs


Antifungal Activity: Class‑Level SAR Shows Aromatic Substitution Reduces Fungistatic Potency Relative to Bromoacetanilide

In a foundational study of 36 α‑bromoacetamides and N‑aryl α‑haloamides screened against Aspergillus niger and Trichophyton mentagrophytes, the simple N‑phenyl derivative bromoacetanilide displayed the highest fungistatic activity among all aromatic analogs. The authors explicitly concluded that 'none exceeded the simple N‑phenyl derivative, bromoacetanilide, in activity' [1]. This class‑level SAR indicates that the introduction of a meta‑bromo substituent (target compound) attenuates antifungal potency relative to the unsubstituted comparator (2‑bromo‑N‑phenylacetamide). The magnitude of attenuation is inferred from the general trend that aromatic substitution diminishes activity in this series.

Antifungal Structure‑activity relationship Bromoacetanilide

Nucleophilic Substitution Reactivity: Hammett Substituent Constant Predicts Increased α‑Carbon Electrophilicity versus Unsubstituted Analogs

The aminolysis of substituted α‑bromoacetanilides with benzylamines in DMSO at 35 °C follows a Hammett relationship with a mechanistic breakpoint at σY ≈ 0.23 [1]. The meta‑bromo substituent possesses a Hammett σ_m value of 0.39, placing it in the electron‑withdrawing region beyond the breakpoint where the reaction proceeds via a different mechanism (concerted enolate‑like transition state) compared to unsubstituted analogs (σ = 0). Although the exact k_N value for Y = 3‑Br was not individually tabulated in the available excerpt, the reported trend indicates that electron‑withdrawing substituents increase the rate of nucleophilic displacement at the α‑carbon. By contrast, the para‑bromo isomer (σ_p = 0.23) resides exactly at the mechanistic switch, potentially leading to unpredictable kinetic behavior.

Reaction kinetics Hammett equation α‑Bromoacetanilide

Synthetic Intermediate Utility: Dual Bromination Enables Sequential Derivatization Not Possible with Mono‑Bromo or Non‑α‑Bromo Analogs

Substituted α‑bromoacetamides of the general formula Ar‑CO‑NH‑CH(Br)‑CONH₂ are explicitly claimed as key intermediates in the preparation of fungicidal cyano‑substituted amides in EP0144177B1 [1]. The target compound possesses two orthogonal reactive sites: (i) the α‑bromine, which can undergo nucleophilic substitution or elimination, and (ii) the aryl‑bromine, which is amenable to palladium‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald–Hartwig). This dual‑reactivity profile is absent in 2‑bromo‑N‑phenylacetamide (no aryl halide handle) and in N‑(3‑bromophenyl)acetamide (no α‑haloacetamide electrophile). The meta substitution pattern also avoids the steric hindrance that can impede coupling reactions at the ortho position.

Synthetic intermediate Cross‑coupling Fungicide synthesis

Crystallographic Packing: Meta‑Bromo Substituent Modulates Supramolecular Assembly Compared to Para‑Bromo Isomer

The crystal structure of the para‑bromo isomer (2‑bromo‑N‑(4‑bromophenyl)acetamide) has been reported, revealing that N—H···O hydrogen bonds organize molecules into infinite supramolecular chains along the crystallographic c‑axis [1]. In contrast, the meta‑bromo isomer is expected to exhibit a different packing topology due to the altered directionality of the bromine substituent and its influence on dipole‑dipole interactions. While the crystal structure of the meta isomer has not been published, this information allows formulators to anticipate differences in solid‑state properties such as solubility, hygroscopicity, and bulk density, which are relevant for formulation and storage.

Crystal structure Hydrogen bonding Solid‑state properties

Recommended Research and Industrial Application Scenarios for 2-Bromo-N-(3-bromophenyl)acetamide


Agrochemical Intermediate: Synthesis of Fungicidal Cyano‑Substituted Amides

The compound serves as a strategic intermediate for fungicidal agents per EP0144177B1, where the α‑bromine is displaced by nucleophiles and the aryl bromide permits subsequent cross‑coupling to install additional functional motifs [3].

Medicinal Chemistry: Scaffold for Kinase Inhibitor or GPCR Ligand Libraries

The dual‑halogenated core allows parallel derivatization at both electrophilic centers, enabling rapid generation of compound libraries. The meta‑bromo substituent provides a vector for Suzuki coupling to introduce aryl or heteroaryl groups without the steric hindrance associated with ortho substitution.

Mechanistic Probe: Benchmarking Substituent Effects in α‑Haloamide Aminolysis

The meta‑bromo substituent (σ_m = 0.39) positions this compound as a useful substrate for studying mechanistic transitions in nucleophilic substitution reactions, complementing existing data for para‑chloro and unsubstituted analogs [2].

Antimicrobial Research: Reference Compound for Haloacetanilide Structure‑Activity Studies

Because classical SAR data indicate that aromatic substitution attenuates fungistatic activity relative to bromoacetanilide [1], the meta‑bromo derivative is a valuable negative control or benchmark for de‑novo antimicrobial discovery programs exploring the bioactivity landscape of halogenated acetanilides.

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